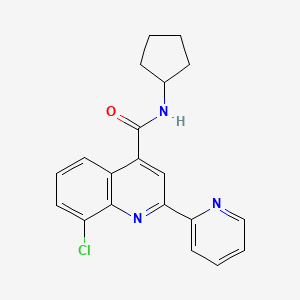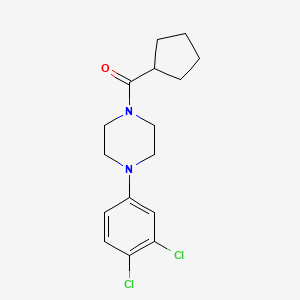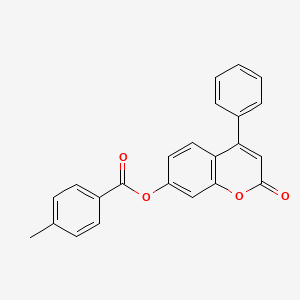
8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide
説明
"8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide" is a compound within the quinoline class. Quinolines are known for their various applications, including their role in medicinal chemistry.
Synthesis Analysis
- Domagala et al. (1988) synthesized a series of quinoline carboxylic acids, demonstrating the process of modifying quinoline structures for enhanced activity (Domagala et al., 1988).
- Clayden et al. (2005) discussed the synthesis of quinoline derivatives through the cyclization of lithiated pyridine and quinoline carboxamides, providing insights into the chemical synthesis strategies used for compounds like 8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide (Clayden et al., 2005).
Molecular Structure Analysis
- Shishkina et al. (2018) explored the polymorphic modifications of a similar quinolinecarboxamide, which helps in understanding the structural aspects of such compounds (Shishkina et al., 2018).
Chemical Reactions and Properties
- Quiroga et al. (2001) reported on the regiospecific cyclocondensation reactions of quinoline derivatives, which are relevant to understanding the chemical reactivity of 8-chloro-N-cyclopentyl-2-(2-pyridinyl)-4-quinolinecarboxamide (Quiroga et al., 2001).
Physical Properties Analysis
- Physical properties analysis of quinoline compounds can be inferred from the study by Wang et al. (2004), which discusses the crystal structures of quinoline derivatives (Wang et al., 2004).
Chemical Properties Analysis
- Deady et al. (1997) explored the cytotoxicities of quinolinecarboxamides in various tumor cell lines, providing insight into the chemical properties of similar compounds (Deady et al., 1997).
科学的研究の応用
Synthesis and Applications in Drug Discovery
- Quinoline derivatives are synthesized for various pharmaceutical applications, including antibacterial, anticonvulsant, and anticancer activities. For instance, the synthesis of quinoline-triazoil carboxylates through organocatalytic cycloaddition shows the chemical versatility and potential pharmacological relevance of quinoline derivatives Maiara T. Saraiva, R. Krüger, Diego Alves, 2013.
Anticancer Activity
- Quinoline compounds have been identified for their effective anticancer activity. Their biological and biochemical activities are significantly expanded through synthetic versatility, enabling the generation of diverse derivatives. These derivatives have been examined for inhibiting various cancer drug targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms Solomon Vr, H. Lee, 2011.
Antimicrobial and Anticonvulsant Properties
- Some quinoline derivatives have demonstrated significant antimicrobial activity against various bacterial strains. For example, nitriles in heterocyclic synthesis have been used to create pyrano[3,2-h]quinoline derivatives with potential antimicrobial properties A. A. Hafez, 2007. Moreover, the anticonvulsant activity of tetracyclic indole derivatives, which are related to quinoline compounds, has been explored, indicating the therapeutic potential of such structures J. L. Stanton, M. H. Ackerman, 1983.
Chemical Synthesis and Environmental Applications
- The synthesis of quinoline and its derivatives has been developed for various applications, including as corrosion inhibitors. These compounds exhibit significant effectiveness against metallic corrosion, showcasing their industrial and environmental utility C. Verma, M. Quraishi, E. Ebenso, 2020.
特性
IUPAC Name |
8-chloro-N-cyclopentyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c21-16-9-5-8-14-15(20(25)23-13-6-1-2-7-13)12-18(24-19(14)16)17-10-3-4-11-22-17/h3-5,8-13H,1-2,6-7H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAIOPRBYWVTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)
![5-(2-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4585530.png)
![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)
![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)
![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)
![3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4585580.png)
![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)
![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)


![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)